molecular formula C45H67NO13 B1250862 4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate

4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate

Cat. No. B1250862
M. Wt: 830 g/mol
InChI Key: DHGOLDVSUHASSH-HFZALEEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound has been a subject of interest in various chemical synthesis studies. For example, it undergoes transformations under specific conditions, leading to the formation of different chemical derivatives. Such transformations and derivative formations are essential in understanding the compound's reactivity and potential applications in creating new molecules with varied functionalities (Stoodley & Wilkins, 1975).

Biological Activity Studies

Studies have explored the biological activities of similar compounds, focusing on their potential applications in medicine. For example, certain derivatives have been investigated for their antimicrobial activities, which could be relevant in developing new drugs or therapeutic agents (Čačić et al., 2006).

Antioxidant Properties

Research has also delved into the antioxidant properties of related compounds. Understanding these properties can be pivotal in developing compounds for use in health supplements or pharmaceuticals with antioxidative benefits (Stanchev et al., 2009).

Photophysical and Photochemical Studies

The compound has been part of photophysical and photochemical studies. Such research is crucial in the development of new materials for applications in areas like organic electronics, photonics, and solar energy conversion (de Meijere et al., 2007).

Organic Synthesis Techniques

The compound and its derivatives have been used in exploring and improving various organic synthesis techniques. These studies contribute significantly to the field of synthetic organic chemistry, potentially leading to more efficient and novel methods of synthesizing complex organic molecules (Crimmins et al., 2012).

properties

Product Name

4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate

Molecular Formula

C45H67NO13

Molecular Weight

830 g/mol

IUPAC Name

4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate

InChI

InChI=1S/C45H67NO13/c1-25(2)42-30(7)36(57-39(49)19-18-38(48)56-24-33-16-17-37(47)46-33)23-45(55-12,59-42)32(9)41(51)31(8)43-34(53-10)15-13-14-26(3)20-28(5)40(50)29(6)21-27(4)22-35(54-11)44(52)58-43/h13-16,18-19,21-22,25,28-32,34,36,40-43,50-51H,17,20,23-24H2,1-12H3,(H,46,47)/b15-13+,19-18+,26-14+,27-21+,35-22-

InChI Key

DHGOLDVSUHASSH-HFZALEEASA-N

Isomeric SMILES

CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)OCC3=CCC(=O)N3)OC)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)OCC3=CCC(=O)N3)OC)O)OC)C

synonyms

AH 758
AH-758

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate
Reactant of Route 2
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate
Reactant of Route 3
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate
Reactant of Route 4
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate
Reactant of Route 5
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate
Reactant of Route 6
4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate

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